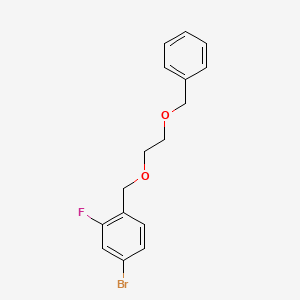
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene
Vue d'ensemble
Description
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene is a useful research compound. Its molecular formula is C16H16BrFO2 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 305.19 g/mol. Its structure features a benzyloxy group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The following sections detail specific findings related to the biological activity of this compound.
Anti-inflammatory Activity
Recent studies have shown that derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
The IC50 values for these compounds suggest that structural modifications can significantly impact their inhibitory potential against COX enzymes, which may be relevant for developing anti-inflammatory therapies.
Anticancer Activity
Compounds structurally related to this compound have been evaluated for anticancer properties. For instance, studies on thiazole derivatives have indicated promising cytotoxic effects against various cancer cell lines.
Case Study: Thiazole Derivatives
A study on thiazole derivatives revealed significant cytotoxicity against HepG2 cells with low IC50 values, indicating their potential as anticancer agents. The SAR analysis suggested that electron-withdrawing groups enhance activity.
Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has been investigated through in vitro assays measuring cell viability in neurotoxic models.
Case Study: Neurotoxicity Model
In a study involving HT-22 cells exposed to corticosterone-induced neurotoxicity, certain derivatives exhibited protective effects, enhancing cell viability in a dose-dependent manner:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 6.25 | XX |
| 12.5 | YY |
| 25 | ZZ |
These results suggest that the compound may possess neuroprotective properties through mechanisms such as inhibition of phosphodiesterase (PDE) enzymes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzyloxy and halogen substituents can significantly influence their pharmacological profiles.
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-(2-phenylmethoxyethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFO2/c17-15-7-6-14(16(18)10-15)12-20-9-8-19-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILPLVEQIJWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













